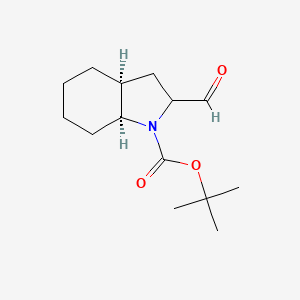
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as CPB-T, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been shown to increase the production of reactive oxygen species, which can contribute to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its specificity for cancer cells. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide is not yet approved for clinical use, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide for cancer treatment. Finally, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide may have potential applications in other areas, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-phenylphenylamine. The resulting intermediate is then reacted with thionyl chloride, followed by treatment with ammonia to yield 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the growth and migration of cancer cells in animal models.
Propiedades
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-25-18-13-20(19(26-2)12-16(18)21)27(23,24)22-17-11-7-6-10-15(17)14-8-4-3-5-9-14/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWDFHUUXWDHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)










